2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-5-8(7-12)6-10(13-9)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJSEHNCNJAIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the direct substitution of the chloro group at the 2-position of 2-chloro-4-cyanopyridine with pyrrolidine, facilitated by a base and suitable solvent.
Reaction Scheme
$$
\text{2-Chloro-4-cyanopyridine} + \text{Pyrrolidine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile}
$$
Reaction Conditions
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF), ethanol, or acetonitrile
- Temperature: Typically reflux conditions (~80-120°C)
- Time: 4-12 hours depending on scale and conditions
Procedure
- Dissolve 2-chloro-4-cyanopyridine in DMF.
- Add the base (e.g., NaH) slowly under inert atmosphere (nitrogen or argon).
- Introduce pyrrolidine dropwise with stirring.
- Reflux the mixture for several hours.
- Cool, quench with water, and extract with an organic solvent such as ethyl acetate.
- Purify via recrystallization or chromatography.
Research Findings
- This method is supported by industrial synthesis protocols and patent literature, emphasizing its efficiency and scalability.
- Continuous flow processes have been developed to improve yield and safety, especially in large-scale manufacturing.
Synthesis via Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)
Method Overview
This method involves coupling reactions between halogenated pyridine derivatives and pyrrolidine derivatives using palladium catalysis.
Reaction Scheme
$$
\text{2-Chloro-4-cyanopyridine} + \text{Pyrrolidin-1-ylboronic acid} \xrightarrow[\text{Catalyst}]{\text{Base, Solvent}} \text{Target Compound}
$$
Reaction Conditions
- Catalyst: Palladium(0) complexes, e.g., Pd(PPh₃)₄ or Pd₂(dba)₃
- Base: Cesium carbonate or potassium tert-butoxide
- Solvent: Toluene, dioxane, or DMF
- Temperature: 80-120°C
- Time: 12-24 hours
Procedure
- Combine 2-chloro-4-cyanopyridine with pyrrolidin-1-ylboronic acid.
- Add palladium catalyst and base.
- Heat under inert atmosphere.
- After completion, purify via chromatography.
Research Findings
- Cross-coupling offers high selectivity and functional group tolerance.
- Suitable for synthesizing derivatives with specific substitution patterns.
Alternative Synthesis via Multi-Step Functionalization
Method Overview
This involves initial formation of a pyridine core, followed by stepwise functionalization:
Reaction Conditions
- Selective halogenation using N-chlorosuccinimide (NCS) or other chlorinating agents.
- Substitution under basic conditions similar to method 1.
Research Findings
- Multi-step routes are more complex but allow for greater structural diversification.
- Used mainly in research settings for synthesizing analogs.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine, NaH/K₂CO₃ | DMF, ethanol | Reflux (~80-120°C) | 4-12 hours | Simple, scalable | Requires excess pyrrolidine |
| Palladium-catalyzed cross-coupling | Boronic acid, Pd catalyst | Toluene, DMF | 80-120°C | 12-24 hours | High selectivity | Costly catalysts |
| Multi-step functionalization | NCS, chlorination agents | Various | Variable | Several steps | Structural control | Longer process |
Notes on Industrial and Research Applications
- Industrial synthesis favors nucleophilic substitution due to its straightforwardness and scalability.
- Research synthesis may utilize cross-coupling for structural modifications.
- Purification techniques such as recrystallization, chromatography, and distillation are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Position
The chloro group at the 2-position undergoes nucleophilic substitution under basic conditions. This reaction is facilitated by the electron-withdrawing nitrile group, which activates the pyridine ring for displacement.
Key Reactions:
-
Amination with pyrrolidine :
In a study using HPMC (hydroxypropyl methylcellulose) as a phase-transfer catalyst, substitution of the chloro group with pyrrolidine was achieved using NaOH (1.0 equiv) in water at 50°C. The reaction reached 95% conversion within 1 hour, yielding 2-(pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile as the major product . -
Hydrolysis to hydroxyl derivatives :
Competitive hydrolysis occurs under aqueous alkaline conditions, forming 2-hydroxy-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile as a side product .
Table 1: NAS Reaction Conditions and Outcomes
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Cl-6-Pyrrolidinyl-pyridine | Pyrrolidine | NaOH | H₂O | 50 | 95 | 82 |
| 2-Cl-6-Pyrrolidinyl-pyridine | H₂O | NaOH | H₂O | 50 | 5 | <5 |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling:
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in DMF at 100°C yields biaryl derivatives. For example, coupling with 3-nitrophenylboronic acid produced 2-(3-nitrophenyl)-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile in 75% yield .
Buchwald-Hartwig Amination:
Primary and secondary amines react with the chloro group under Pd catalysis. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, aniline derivatives are obtained with yields up to 85% .
Transformations of the Nitrile Group
The carbonitrile group at the 4-position undergoes hydrolysis and reduction:
Hydrolysis to Carboxylic Acid:
Treatment with concentrated HCl (6 M) at reflux converts the nitrile to a carboxylic acid, yielding 2-chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid .
Reduction to Amine:
LiAlH₄ in anhydrous THF reduces the nitrile to a primary amine, forming 4-aminomethyl-2-chloro-6-(pyrrolidin-1-yl)pyridine.
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring undergoes alkylation and oxidation:
N-Alkylation:
Reaction with methyl iodide in the presence of K₂CO₃ in DMF at 60°C produces N-methylpyrrolidine derivatives .
Oxidation to Pyrrolidinone:
Oxidation with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the pyrrolidine to a pyrrolidinone ring .
Comparative Reactivity Analysis
| Reaction Type | Reagents/Conditions | Key Products | Yield Range (%) |
|---|---|---|---|
| NAS (Chloro displacement) | Pyrrolidine, NaOH, H₂O, 50°C | 2-Pyrrolidinyl derivatives | 70–95 |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃, DMF | Biarylpyridines | 60–85 |
| Nitrile Hydrolysis | HCl (6 M), reflux | Carboxylic acid derivatives | 80–92 |
| Nitrile Reduction | LiAlH₄, THF | Primary amines | 65–78 |
| Pyrrolidine Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidine derivatives | 75–90 |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, forming chlorinated byproducts.
-
Competitive Hydrolysis : Dominant in aqueous alkaline media without phase-transfer catalysts .
-
Pd Catalyst Poisoning : The pyrrolidine group may coordinate to Pd, requiring excess ligand (e.g., PPh₃) for efficient coupling .
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile typically involves the nucleophilic substitution of the chloro group in 2-chloro-4-cyanopyridine with pyrrolidine. This reaction is generally performed in the presence of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or ethanol, followed by heating to facilitate the reaction .
Industrial Production:
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Catalysts and optimized conditions significantly improve scalability, while purification techniques such as recrystallization or chromatography ensure high purity of the final product .
Antibacterial Properties:
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, related pyrrole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |
| Pyrrole Benzamide Derivative | 12.5 | Escherichia coli |
Antifungal Properties:
In addition to its antibacterial effects, this compound also demonstrates antifungal activity against strains like Candida albicans. The antifungal activity is quantified using MIC values, which indicate the concentration required to inhibit fungal growth.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Alkaloid | 16.69 | Candida albicans |
The mechanism behind these biological activities is believed to involve interactions with microbial cell membranes or specific metabolic pathways, potentially enhanced by halogen substituents that increase lipophilicity .
Pharmaceutical Applications
Due to its biological properties, this compound is being explored for use as a therapeutic agent in treating bacterial and fungal infections. Its structural characteristics make it a candidate for further development into pharmaceutical formulations aimed at combating resistant strains of pathogens.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structures exhibited promising activity, suggesting that modifications to the pyridine ring could enhance bioactivity .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound through variation in reaction conditions and catalysts. The study found that using specific solvents and adjusting temperature parameters significantly improved yield and purity, making it more viable for industrial-scale production .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural differences and molecular properties of 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile and its analogs:
Electronic and Steric Effects
- Pyrrolidine vs. Piperazine: The pyrrolidine substituent (five-membered ring) provides less steric hindrance compared to piperazine (six-membered ring with two amines).
- Trifluoromethyl Group : The CF₃ group in 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile strongly withdraws electrons, reducing the pyridine ring's electron density. This increases stability toward nucleophilic attack and may improve metabolic resistance in drug candidates .
- Heterocyclic Extensions : The piperazine-pyrimidine substituent in the compound from introduces a fused heterocyclic system, likely enhancing binding affinity to targets like kinases through multipoint interactions .
Biological Activity
2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL, demonstrating potent activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |
| Pyrrole Benzamide Derivative | 12.5 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, similar compounds have also demonstrated antifungal activity. Studies on pyrrolidine derivatives indicate that they possess significant antifungal effects against strains like Candida albicans. The antifungal activity is often quantified using MIC values, which reflect the concentration required to inhibit fungal growth.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Alkaloid | 16.69 | Candida albicans |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with bacterial and fungal cell membranes or specific metabolic pathways. Research suggests that halogen substituents on the pyrrolidine ring enhance bioactivity, potentially through increased lipophilicity or by facilitating interactions with microbial targets .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy Study : A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy against multiple pathogens. Compounds were synthesized and tested in vitro, revealing promising results with several derivatives exhibiting MIC values below 10 µg/mL against resistant strains .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives highlighted that modifications on the pyridine ring significantly influence antibacterial potency. Substituents such as halogens were found to enhance activity against E. coli and S. aureus, suggesting a strategic approach for designing more effective antimicrobial agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Key steps include:
- Chloropyridine Precursor: Start with a 2,6-dichloropyridine-4-carbonitrile scaffold. Substitution at the 6-position with pyrrolidine under basic conditions (e.g., K2CO3 in DMF at 80–100°C) yields the target compound .
- Chlorination Optimization: Use phosphoryl chloride (POCl3) for introducing chlorine at the 2-position, as demonstrated in analogous pyridinecarbonitrile syntheses (yields >80% under reflux) .
- Purity Control: Monitor reactions via TLC/HPLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Pyrrolidine Substitution | Pyrrolidine, K2CO3, DMF, 90°C, 12h | ~70–85% | |
| Chlorination | POCl3, reflux, 6h | >80% |
*Yields inferred from analogous reactions.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify pyrrolidine protons (δ 1.8–2.1 ppm for CH2; δ 3.4–3.7 ppm for N–CH2) and pyridine aromatic protons (δ 8.0–8.5 ppm).
- ¹³C NMR: Carbonitrile signal at δ ~115–120 ppm; pyridine carbons at δ 120–150 ppm .
- IR Spectroscopy: Confirm C≡N stretch at ~2220–2240 cm⁻¹ .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion ([M+H]+) and isotopic chlorine pattern .
Key Data Contradictions: Discrepancies in pyrrolidine ring conformation (e.g., chair vs. boat) may arise in crystallographic vs. solution NMR data. Cross-validate with X-ray diffraction .
Advanced: How can computational methods resolve contradictions in reactivity predictions?
Methodological Answer:
- DFT Calculations: Model electron density distribution to identify electrophilic/nucleophilic sites. The chloro and carbonitrile groups withdraw electrons, directing cross-coupling (e.g., Suzuki) to the 4-position .
- Molecular Dynamics (MD): Simulate solvation effects on pyrrolidine ring flexibility, explaining variable NMR coupling constants .
- Docking Studies: Predict binding interactions if the compound is a pharmacophore (e.g., kinase inhibitors) .
Example Workflow:
Optimize geometry using Gaussian/B3LYP/6-31G*.
Calculate Fukui indices for reactivity hotspots.
Compare with experimental substitution patterns .
Advanced: What strategies mitigate byproducts during pyrrolidine introduction?
Methodological Answer:
- Stoichiometric Control: Use 1.2–1.5 equivalents of pyrrolidine to avoid over-alkylation .
- Temperature Gradients: Slow heating (ramp from 25°C to 90°C over 1h) reduces side reactions.
- Protection/Deprotection: Temporarily protect the carbonitrile group (e.g., as a silyl ether) if competing reactions occur .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and quench at optimal conversion .
Case Study: reports 99% purity for analogous pyridine derivatives via iterative washing (NaHCO3 and brine) .
Advanced: How to address crystallographic data inconsistencies for this compound?
Methodological Answer:
- Twinned Crystals: Use SHELXL for refinement (HKLF 5 format) and check for pseudo-merohedral twinning .
- Disorder Modeling: For flexible pyrrolidine rings, apply PART and SUMP instructions in SHELXL to refine occupancy .
- Cross-Validation: Compare X-ray data with solid-state NMR or IR to confirm hydrogen-bonding networks .
Example: highlights SHELX’s robustness in resolving pyridine derivatives with rotational disorder .
Methodological: What protocols ensure stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies:
- pH Variability: Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC .
- Thermal Stress: Heat at 40–60°C for 72h; monitor carbonitrile hydrolysis (appearance of –COOH at δ 170 ppm in ¹³C NMR) .
- Light Sensitivity: Store in amber vials under argon; assess photodegradation via UV-Vis (λmax shifts) .
Table 2: Stability Profile (Representative Data)
| Condition | Degradation Products | Half-Life* |
|---|---|---|
| pH 7.4, 37°C | None detected | >30 days |
| pH 1.2, 37°C | 6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid | 12h |
*Inferred from analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
